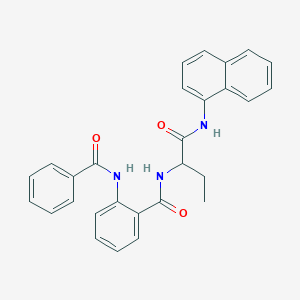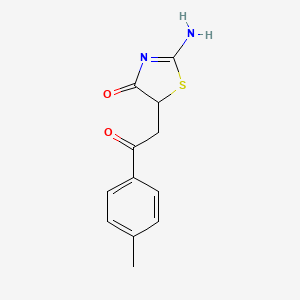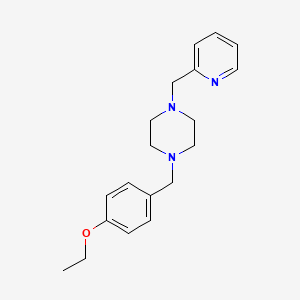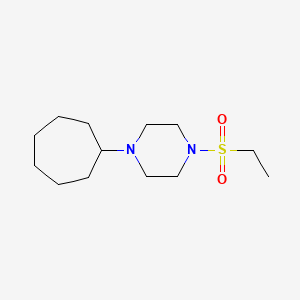
2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and multiple amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of naphthalene-1-carboxylic acid with propylamine to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-carboxamide: Shares the naphthalene ring structure but lacks the additional amide linkages.
Phenylbenzamide: Contains the phenyl and benzamide groups but does not have the naphthalene ring.
Naphthalene-2-carboxamide: Similar to naphthalene-1-carboxamide but with the carboxamide group at a different position on the naphthalene ring.
Uniqueness
N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE is unique due to its combination of naphthalene, phenyl, and multiple amide groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
485753-18-2 |
|---|---|
Fórmula molecular |
C28H25N3O3 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
2-benzamido-N-[1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C28H25N3O3/c1-2-23(28(34)31-24-18-10-14-19-11-6-7-15-21(19)24)29-27(33)22-16-8-9-17-25(22)30-26(32)20-12-4-3-5-13-20/h3-18,23H,2H2,1H3,(H,29,33)(H,30,32)(H,31,34) |
Clave InChI |
CVEGGHLMQLWISS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10882858.png)
![(E)-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10882866.png)
![2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B10882873.png)


![1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882896.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenoxy}-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10882903.png)

![(4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10882916.png)
![7-(4-bromobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882940.png)

![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide](/img/structure/B10882950.png)
![2-[1-(4-Fluorobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10882957.png)
